molecular formula C9H8BrFO3S B12830686 3-Fluoro-2-(methylsulphonyl)phenacyl bromide

3-Fluoro-2-(methylsulphonyl)phenacyl bromide

Cat. No.: B12830686
M. Wt: 295.13 g/mol
InChI Key: LBIKXJCHXCZXPP-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methylsulphonyl)phenacyl bromide is a fluorinated organic compound with the molecular formula C9H8BrFO3S and a molecular weight of 295.13 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a phenacyl bromide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide typically involves the bromination of 3-fluoro-2-(methylsulphonyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or under mild heating conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as copper or titanium dioxide can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylsulphonyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

3-Fluoro-2-(methylsulphonyl)phenacyl bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylsulphonyl)phenacyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The presence of the fluorine atom and the methylsulphonyl group can influence the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-fluorophenyl)ethanone
  • 3-Fluoro-2-(methylthio)phenacyl bromide
  • 3-Fluoro-2-(methylsulfonyl)benzyl bromide

Uniqueness

Compared to similar compounds, 3-Fluoro-2-(methylsulphonyl)phenacyl bromide is unique due to the presence of both the fluorine atom and the methylsulphonyl group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H8BrFO3S

Molecular Weight

295.13 g/mol

IUPAC Name

2-bromo-1-(3-fluoro-2-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO3S/c1-15(13,14)9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3

InChI Key

LBIKXJCHXCZXPP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)C(=O)CBr

Origin of Product

United States

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